6-Demethyl Papaverine
Overview
Description
6-Demethyl Papaverine is a derivative of papaverine, an isoquinoline alkaloid isolated from the opium poppy. Papaverine is known for its various physiological activities, including increasing cyclic guanosine monophosphate and cyclic adenosine monophosphate levels in smooth muscle, blocking calcium channels on the cell membrane, and preventing the release of calcium from internal stores . This compound is a metabolite of papaverine in mammals and has been reported to be less cytotoxic than papaverine .
Preparation Methods
The preparation of 6-Demethyl Papaverine can be achieved through enzyme-catalyzed regio-selective demethylation of papaverine. The enzyme CYP105D1 from Streptomyces griseus ATCC 13273 is used for the regioselective demethylation at the C-6 position of papaverine . The reaction involves putidaredoxin reductase and putidaredoxin as the electron transport system. The whole-cell biotransformation condition is optimized at 25°C, pH 7.5, with 8 grams per liter of cell dry weight and 3% (v/v) polyethylene glycol-200 as a cosolvent. Under these conditions, the conversion yield of papaverine reaches 61.15% within 24 hours .
Chemical Reactions Analysis
6-Demethyl Papaverine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include strong acids, metal catalysts, metal amides, and sodium thiolates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Demethyl Papaverine has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs.
Biology: It is studied for its effects on cellular processes and its potential as a less cytotoxic alternative to papaverine.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 6-Demethyl Papaverine involves its interaction with various molecular targets and pathways. Like papaverine, it may inhibit phosphodiesterases and have direct actions on calcium channels . This leads to the relaxation of smooth muscles and the inhibition of cellular processes that depend on calcium signaling. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
6-Demethyl Papaverine is compared with other similar compounds, such as:
Papaverine: The parent compound, known for its higher cytotoxicity and various physiological activities.
4,6-Didesmethyl Papaverine: Another metabolite of papaverine with different pharmacological properties.
Other Isoquinoline Alkaloids: Compounds with similar structures but different physiological activities and pharmacological properties. The uniqueness of this compound lies in its lower cytotoxicity and potential as a drug candidate.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-17-5-4-12(9-19(17)24-3)8-15-14-11-18(23-2)16(21)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMUDRSIIFRJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940307 | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18813-63-3 | |
Record name | 6-Hydroxypapaverine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAPAVERINE, 6'-DESMETHYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.